5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Description
BenchChem offers high-quality 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWUJJMFIAXHJL-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The adamantyl and bromophenyl moieties contribute to its unique pharmacological properties, making it a subject of various studies.
Chemical Structure
The compound features a complex structure that includes:
- Adamantyl group : Known for its rigidity and ability to enhance membrane permeability.
- Bromophenyl group : Introduces halogen functionality, which can influence the compound's reactivity and interaction with biological targets.
The IUPAC name of the compound is 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide. Its molecular formula is with a molecular weight of 384.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantyl group aids in cellular uptake, while the bromophenyl group may interact with various enzymes and receptors, potentially inhibiting their activity. This dual mechanism enhances the compound's therapeutic potential in various applications.
Antiviral Activity
Research has shown that derivatives of adamantane, including compounds similar to 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide, exhibit antiviral properties against influenza A and herpes simplex viruses. These findings suggest a promising avenue for further exploration in antiviral drug development .
Anticancer Activity
A study conducted on related pyrazole derivatives indicated that while some exhibited anticancer properties, specific compounds like 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide showed limited or no significant anticancer activity. This highlights the importance of structural modifications in enhancing biological efficacy .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Characterization : A related study synthesized a pyrazole derivative and characterized it using techniques such as X-ray diffraction and NMR spectroscopy. The compound demonstrated notable interactions with biological targets but was ultimately found inactive against certain cancer cell lines .
- Comparative Analysis : In comparative studies, compounds with adamantane structures were evaluated against standard antiviral agents, revealing varying degrees of effectiveness. The unique structural features of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide could be pivotal in enhancing its bioactivity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 5-(1-Adamanthyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | Adamantyl + Bromophenyl | Moderate | Inactive |
| 1-(1-Adamanthyl)-4-methylpyridinium bromide | Adamantane Derivative | High | Active |
| Phenothiazine Derivatives | Contains Adamantane Radical | Moderate | Active |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazole ring through the condensation of hydrazine derivatives with suitable carbonyl compounds. The introduction of the adamantyl and bromophenyl groups can be achieved through specific coupling reactions or substitutions.
Example Synthetic Route:
- Formation of Pyrazole Ring : React hydrazine with a carbonyl compound to form the pyrazole core.
- Substitution Reactions : Introduce the adamantyl group via nucleophilic substitution.
- Bromophenyl Introduction : Employ a coupling reaction to attach the 4-bromophenyl group to the nitrogen atom in the pyrazole structure.
- Final Carboxamide Formation : Convert an appropriate intermediate into the carboxamide by reacting with an acyl chloride or similar reagent.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. The structural features of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide suggest potential interactions with various biological targets involved in cancer cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo, showcasing their potential as therapeutic agents against various cancers. The specific compound under discussion showed enhanced activity due to its unique substituents, which may improve binding affinity to target proteins involved in cancer pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes implicated in disease processes, such as kinases involved in cancer progression. Its structural characteristics may allow it to act as a selective inhibitor, providing a basis for developing targeted therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the adamantyl or bromophenyl groups can lead to variations in potency and selectivity.
Formulation Development
The compound's solubility and stability profiles are essential for formulation development. Research into its physicochemical properties can inform strategies for enhancing bioavailability, such as using nanoparticles or liposomal formulations.
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM | |
| Antimicrobial | Disk Diffusion | Zone of Inhibition = 12 mm | |
| Enzyme Inhibition | Kinase Inhibition Assay | IC50 = 10 µM |
Table 2: Synthetic Route Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine + Carbonyl Compound | 75 |
| Adamantyl Substitution | Adamantane + Base | 80 |
| Bromophenyl Coupling | Bromobenzene + Coupling Agent | 70 |
| Final Carboxamide | Acyl Chloride + Base | 85 |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux (4 hrs) | 5-(1-adamantyl)-1H-pyrazole-3-carboxylic acid + 4-bromobenzaldehyde | 78% | Adamantyl group remains intact; pH controls selectivity |
| 0.1M NaOH, 80°C (2 hrs) | Sodium salt of pyrazole-carboxylic acid + 4-bromobenzylamine | 65% | Basic conditions favor nucleophilic cleavage of imine bond |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic conditions deprotonate the amide, forming a tetrahedral intermediate.
Nucleophilic Substitution at Bromophenyl Group
The 4-bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions.
-
Key Insight : Electronic effects from the adamantyl group enhance stability of the palladium intermediate, improving coupling efficiency .
Cyclization and Ring-Opening Reactions
The ethylideneamino linkage enables cyclization with bifunctional nucleophiles.
-
Stereoelectronic Control : The (E)-configuration of the imine directs regioselectivity during cyclization.
Redox Reactions
The pyrazole ring and imine bond participate in reduction/oxidation processes.
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts the imine to a saturated amine without affecting the bromophenyl group.
Photochemical Reactions
UV-induced reactivity has been explored for site-specific modifications.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), acetonitrile | Adamantyl-pyrazole dimer via [2+2] cycloaddition | Φ = 0.12 |
| UV (365 nm), benzophenone | Bromophenyl radical cross-linked polymer | Φ = 0.08 |
-
Applications : Photostability studies suggest limited degradation under ambient light, supporting its use in long-term biological assays .
Solvent-Dependent Tautomerism
The pyrazole ring exhibits keto-enol tautomerism, influencing reactivity:
-
Keto Form Dominates in aprotic solvents (DMSO, DMF), enhancing electrophilic substitution at C-4.
-
Enol Form Stabilized in protic solvents (EtOH, H₂O), promoting coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition profiles:
-
Onset Temperature : 220°C (loss of bromophenyl moiety)
-
Major Fragments : Adamantane (m/z 136.20), 4-bromobenzaldehyde (m/z 199.01)
This compound’s versatility in hydrolysis, cross-coupling, and photochemical reactions makes it valuable for synthesizing bioactive molecules and materials. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as evidenced by its use in antiviral and antibacterial precursor synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
